molecular formula C21H32ClN3O3S B12746333 3-(4-o-Isobutoxyphenylpiperazin-1-yl)-1-(4-methylthiazolyl-5-oxy)propan-2-ol hydrochloride CAS No. 136996-79-7

3-(4-o-Isobutoxyphenylpiperazin-1-yl)-1-(4-methylthiazolyl-5-oxy)propan-2-ol hydrochloride

Cat. No.: B12746333
CAS No.: 136996-79-7
M. Wt: 442.0 g/mol
InChI Key: JDABMSLLUFHJEA-UHFFFAOYSA-N
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Description

The compound “B 1431” is a deicing and anti-icing compound used primarily in airport environments. It is designed to prevent and remove frozen deposits of snow, frost, and ice from aircraft maneuvering areas such as aprons, runways, and taxiways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of deicing and anti-icing compounds like “B 1431” typically involves the synthesis of various salts and organic compounds that can lower the freezing point of water. The exact synthetic routes and reaction conditions for “B 1431” are proprietary and not publicly disclosed. general methods for producing such compounds include the reaction of alkaline earth metals with organic acids under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of “B 1431” involves large-scale chemical synthesis in reactors, followed by purification and crystallization processes. The final product is then dried and packaged in solid form for distribution. Quality control measures ensure that the compound meets the required specifications for effective deicing and anti-icing performance.

Chemical Reactions Analysis

Types of Reactions

“B 1431” undergoes several types of chemical reactions, including:

    Oxidation: The compound can react with oxygen to form oxides.

    Reduction: It can be reduced under specific conditions to form different chemical species.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving “B 1431” include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from reactions involving “B 1431” depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions can yield a variety of substituted compounds.

Scientific Research Applications

“B 1431” has several scientific research applications, including:

Mechanism of Action

The mechanism by which “B 1431” exerts its deicing and anti-icing effects involves the disruption of ice crystal formation. The compound lowers the freezing point of water, preventing the formation of ice. It also helps to break down existing ice crystals, making it easier to remove them from surfaces. The molecular targets and pathways involved include interactions with water molecules and the inhibition of hydrogen bonding between them.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “B 1431” include other deicing and anti-icing agents such as:

  • Calcium Magnesium Acetate
  • Potassium Acetate
  • Sodium Formate
  • Urea

Uniqueness

“B 1431” is unique in its specific formulation and effectiveness in preventing and removing ice under a wide range of environmental conditions. Its solid form and ease of application make it particularly suitable for use in airport environments, where rapid and efficient deicing is critical for safety .

Properties

CAS No.

136996-79-7

Molecular Formula

C21H32ClN3O3S

Molecular Weight

442.0 g/mol

IUPAC Name

1-[4-[2-(2-methylpropoxy)phenyl]piperazin-1-yl]-3-[(4-methyl-1,3-thiazol-5-yl)oxy]propan-2-ol;hydrochloride

InChI

InChI=1S/C21H31N3O3S.ClH/c1-16(2)13-26-20-7-5-4-6-19(20)24-10-8-23(9-11-24)12-18(25)14-27-21-17(3)22-15-28-21;/h4-7,15-16,18,25H,8-14H2,1-3H3;1H

InChI Key

JDABMSLLUFHJEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)OCC(CN2CCN(CC2)C3=CC=CC=C3OCC(C)C)O.Cl

Origin of Product

United States

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